![molecular formula C21H14Cl2O4 B4740938 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4740938.png)
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Overview
Description
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DMCMO, and it belongs to the class of chromenone derivatives. DMCMO has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antioxidant.
Mechanism of Action
The mechanism of action of DMCMO is not fully understood. However, it has been suggested that DMCMO exerts its therapeutic effects by inhibiting the activity of certain enzymes or signaling pathways involved in cancer growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
DMCMO has been shown to have various biochemical and physiological effects. In one study, DMCMO was found to inhibit the activity of certain enzymes involved in cancer growth, including topoisomerase IIα and DNA polymerase α. DMCMO has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, DMCMO has been shown to protect cells from oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using DMCMO in lab experiments is its potential as a therapeutic agent for various diseases. DMCMO has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research. However, one limitation of using DMCMO in lab experiments is its potential toxicity. DMCMO has been shown to have cytotoxic effects on certain cells, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on DMCMO. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of DMCMO in vivo, including its pharmacokinetics and toxicity.
Scientific Research Applications
DMCMO has been studied for its potential therapeutic applications in various scientific research studies. In one study, DMCMO was found to have anti-cancer properties, inhibiting the growth of human breast cancer cells. In another study, DMCMO was found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in mice. DMCMO has also been studied for its antioxidant properties, protecting cells from oxidative stress.
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2O4/c1-25-12-5-7-14-15-8-6-13(10-20(15)27-21(24)16(14)9-12)26-11-17-18(22)3-2-4-19(17)23/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBMUMMQNARAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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